
Tretoquinol, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tretoquinol, also known as 1-(3’,4’,5’-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a non-selective beta-2 adrenergic agonist. It is commonly used in the treatment of asthma and is marketed under the brand name Inolin® in some Asian countries. Tretoquinol is also an ingredient in certain over-the-counter cold and flu medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tretoquinol is synthesized from 3,4,5-trimethoxybenzaldehyde. The synthetic route involves the following steps:
Condensation Reaction: 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the tetrahydroisoquinoline ring structure.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl groups at the 6 and 7 positions of the tetrahydroisoquinoline ring.
Industrial Production Methods: On an industrial scale, the synthesis of tretoquinol involves similar steps but optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tretoquinol undergoes various chemical reactions, including:
Oxidation: Tretoquinol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert tretoquinol to its corresponding dihydro derivatives.
Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Tretoquinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its therapeutic potential in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu symptoms.
Wirkmechanismus
Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, making it effective in treating asthma. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .
Vergleich Mit ähnlichen Verbindungen
Salbutamol: Another beta-2 adrenergic agonist used in asthma treatment.
Formoterol: A long-acting beta-2 agonist with similar bronchodilatory effects.
Terbutaline: A beta-2 agonist used for similar therapeutic purposes.
Comparison: Tretoquinol is unique due to its non-selective nature, meaning it can bind to multiple beta-adrenergic receptor subtypes. This can lead to a broader range of effects compared to more selective compounds like salbutamol and formoterol. Additionally, tretoquinol’s chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
36478-07-6 |
|---|---|
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
RGVPOXRFEPSFGH-CQSZACIVSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


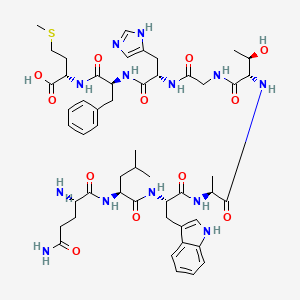

![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)

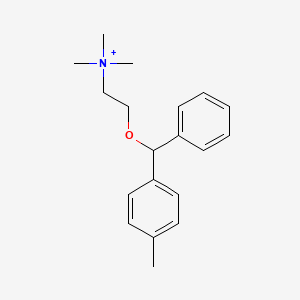
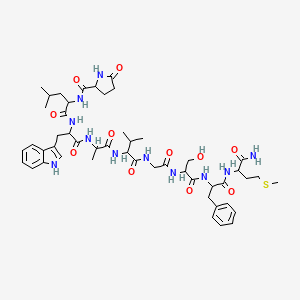


![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
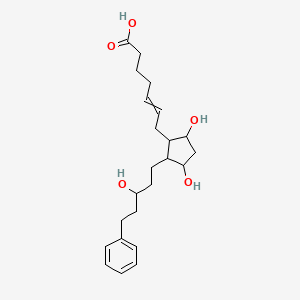
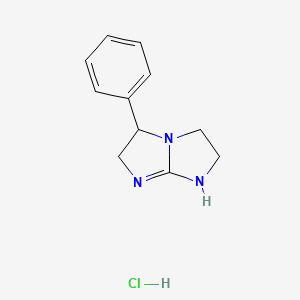

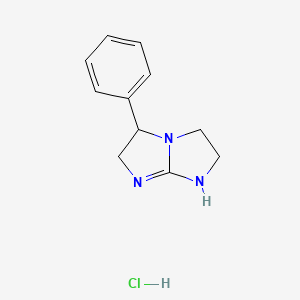
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
